3-[(2,3-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid
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Overview
Description
3-[(2,3-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid is a complex organic compound with the molecular formula C22H19NO4 and a molecular weight of 361.4 g/mol . This compound is characterized by its unique structure, which includes a quinoline core fused with a cyclopentane ring and a carboxylic acid functional group. The presence of the dimethoxyphenyl group adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,3-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2,3-dimethoxybenzaldehyde with a cyclopenta[b]quinoline derivative under acidic or basic conditions to form the desired product . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-[(2,3-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, alkyl halides, and other electrophiles or nucleophiles in the presence of catalysts or under specific pH conditions.
Major Products
The major products formed from these reactions include oxidized quinoline derivatives, reduced cyclopenta[b]quinoline compounds, and various substituted analogs depending on the reagents and conditions used .
Scientific Research Applications
3-[(2,3-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical or material applications.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery programs.
Mechanism of Action
The mechanism of action of 3-[(2,3-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-[(3,4-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid: Similar structure with different substitution pattern on the phenyl ring.
2,3-dimethoxybenzylidene derivatives: Compounds with similar benzylidene groups but different core structures.
Uniqueness
3-[(2,3-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid is unique due to its specific combination of a quinoline core, cyclopentane ring, and dimethoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H19NO4 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
3-[(2,3-dimethoxyphenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid |
InChI |
InChI=1S/C22H19NO4/c1-26-18-9-5-6-14(21(18)27-2)12-13-10-11-16-19(22(24)25)15-7-3-4-8-17(15)23-20(13)16/h3-9,12H,10-11H2,1-2H3,(H,24,25) |
InChI Key |
BPQVIKMJNIHOPM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=C2CCC3=C(C4=CC=CC=C4N=C23)C(=O)O |
Origin of Product |
United States |
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